molecular formula C21H16F3N3O2 B2482679 1-propyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one CAS No. 1326909-95-8

1-propyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one

Cat. No. B2482679
CAS RN: 1326909-95-8
M. Wt: 399.373
InChI Key: SRMXZLAERFVBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives similar to the compound typically involves the formation of quinoline carbohydrazide derivatives and subsequent transformation into N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-quinolin-4-amine derivatives. These processes are characterized by specific reactions, including condensation and cyclization, under controlled conditions to achieve the desired compound. The synthesis routes are designed to introduce the trifluoromethyl group and the oxadiazol ring to the quinoline core, contributing to the compound's unique properties (Garudachari et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds related to "1-propyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one" has been elucidated using X-ray crystallography, revealing detailed geometrical parameters and confirming the presence of key functional groups. Intramolecular and intermolecular interactions, such as hydrogen bonding, play a crucial role in stabilizing the compound's crystal structure. These structural analyses are fundamental in understanding the compound's reactivity and interaction with biological targets (Prabhuswamy et al., 2015).

Scientific Research Applications

Synthesis and Structural Analysis

The compound 1-propyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one belongs to the class of 1,3,4-oxadiazoles and quinolines, which are known for their versatile applications in medicinal chemistry and materials science. The synthesis of such compounds often involves the treatment of aromatic carboxylic acids with hydrazine dihydrochloride, leading to a variety of derivatives with potential biological activities (Ye et al., 2006).

Antimicrobial and Antiprotozoal Activities

Quinoxaline-based 1,3,4-oxadiazoles have shown promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, highlighting their potential as therapeutic agents against infectious diseases (Patel et al., 2017).

Antioxidant and Antitumor Activities

Novel derivatives, including those with 1,3,4-oxadiazole structures, have been synthesized and evaluated for their antioxidant properties and cytotoxicity. These compounds have shown moderate to high activities, indicating their potential use in the development of new antioxidant and anticancer drugs (Fadda et al., 2011).

Anticancer Potential and Computational Studies

The synthesis of indole–quinoline–oxadiazole hybrids and their evaluation for in vitro cytotoxic potential against cancer cell lines have highlighted the role of small hybrid molecules in cancer drug development. Some derivatives have shown low IC50 values and high selectivity indices, suggesting their effectiveness in targeting cancer cells (Kamath et al., 2016).

Antimicrobial Performance

The synthesis of new series of trifluoromethyl quinoline derivatives and their evaluation for antimicrobial performance against various microorganisms, including Mycobacterium smegmatis and Pseudomonas aeruginosa, have shown significant activity, pointing towards their potential as antimicrobial agents (Garudachari et al., 2014).

properties

IUPAC Name

1-propyl-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O2/c1-2-11-27-12-16(18(28)15-5-3-4-6-17(15)27)20-25-19(26-29-20)13-7-9-14(10-8-13)21(22,23)24/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMXZLAERFVBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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